Cas no 7403-07-8 (Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl-)
![Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl- structure](https://nl.kuujia.com/scimg/cas/7403-07-8x500.png)
7403-07-8 structure
Productnaam:Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl-
Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl-
- NSC400374; AC1L7Z8W; NSC-400374;
- DTXSID90322086
- NSC400374
- 4-[(3,5-dibromophenyl)diazenyl]-2,6-dimethylaniline
- 7403-07-8
- NSC-400374
-
- Inchi: InChI=1S/C14H13Br2N3/c1-8-3-12(4-9(2)14(8)17)18-19-13-6-10(15)5-11(16)7-13/h3-7H,17H2,1-2H3
- InChI-sleutel: AWWKQGZKNOGUAN-UHFFFAOYSA-N
- LACHT: CC1=CC(=CC(=C1N)C)N=NC2=CC(=CC(=C2)Br)Br
Berekende eigenschappen
- Exacte massa: 380.94769
- Monoisotopische massa: 380.94762g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 302
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 50.7Ų
- XLogP3: 5.1
Experimentele eigenschappen
- PSA: 50.74
- LogboekP: 6.40720
Benzenamine,4-[2-(3,5-dibromophenyl)diazenyl]-2,6-dimethyl- Gerelateerde literatuur
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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